molecular formula C18H16O3 B139995 Trijuganone B CAS No. 126979-84-8

Trijuganone B

Cat. No. B139995
CAS RN: 126979-84-8
M. Wt: 280.3 g/mol
InChI Key: AZIUYJPOBCMPON-UHFFFAOYSA-N
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Description

Trijuganone B, also known as Tetrahydro tanshinone I, is a compound that can be extracted from the roots of Salvia miltiorrhiza f. alba . It has been found to inhibit the proliferation of leukemia cells .


Molecular Structure Analysis

The molecular structure of Trijuganone B is C18H16O3 . The molecular weight is 280.32 .


Physical And Chemical Properties Analysis

Trijuganone B has a molecular formula of C18H16O3 and a molecular weight of 280.32 . It’s recommended to be stored as a powder at -20°C for 3 years or at 4°C for 2 years. In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .

Scientific Research Applications

Chemical Composition and Biological Activity

Trijuganone B, identified as a significant compound in Salvia miltiorrhiza (Danshen), has been highlighted in studies focusing on the chemical markers of Danshen. In a comprehensive study combining HPLC fingerprints and chemical identification with chemometrics, trijuganone B was identified as a key marker to distinguish samples by different processing methods, highlighting its role in the quality evaluation of Danshen. This research underscores the importance of trijuganone B in the assessment of herbal medicine quality and its potential impact on the efficacy of herbal treatments (Liang et al., 2017).

Antiproliferative Activity and Apoptosis Induction

Trijuganone B has been studied for its potential antiproliferative effects against human leukemia cells. In a study involving the isolation of diterpenes from Danshen, trijuganone B exhibited significant antiproliferative activities, inducing apoptosis mediated by mitochondrial dysfunction and caspase activation. This suggests that trijuganone B could be a candidate for a potential chemotherapeutic agent for human leukemia (Uto et al., 2018).

Structural Analysis

Research on Salvia trijuga led to the isolation of trijuganone C, a compound closely related to trijuganone B. The study of its structure provided insights into the diterpenoid class of compounds, to which trijuganone B belongs. This research contributes to the broader understanding of the chemical structures and properties of diterpenoids, which includes trijuganone B (Lu et al., 1991).

properties

IUPAC Name

1,6-dimethyl-1,2,8,9-tetrahydronaphtho[1,2-g][1]benzofuran-10,11-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O3/c1-9-4-3-5-12-11(9)6-7-13-15(12)17(20)16(19)14-10(2)8-21-18(13)14/h4,6-7,10H,3,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIUYJPOBCMPON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C1C(=O)C(=O)C3=C2C=CC4=C3CCC=C4C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70925751
Record name 1,6-Dimethyl-1,2,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70925751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trijuganone B

CAS RN

126979-84-8
Record name 1,2,15,16-Tetrahydrotanshiquinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126979848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Dimethyl-1,2,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70925751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Trijuganone B in differentiating the quality of Salvia miltiorrhiza (Danshen) samples?

A1: Trijuganone B, along with Cryptotanshinone and 15,16-dihydrotanshinone I, was identified as a potential marker for distinguishing Salvia miltiorrhiza samples based on different processing methods []. The study found that processing methods significantly impacted the chemical composition of Danshen samples, leading to variations in the content of bioactive compounds like Trijuganone B. This, in turn, influenced the overall quality and potential therapeutic effects of the samples.

Q2: Can you describe a method for isolating Trijuganone B from Salvia miltiorrhiza?

A2: One effective method combines silica gel chromatography with High-Speed Counter-Current Chromatography (HSCCC) []. Initially, a crude extract of Salvia miltiorrhiza undergoes silica gel chromatography to separate it into fractions. The fraction containing Trijuganone B is then further purified using HSCCC with a specific solvent system (petroleum ether-methanol-water). This technique successfully isolates Trijuganone B with high purity (>96%), confirmed by HPLC analysis.

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